4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine
CAS No.:
Cat. No.: VC13385738
Molecular Formula: C11H8F3N3
Molecular Weight: 239.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8F3N3 |
|---|---|
| Molecular Weight | 239.20 g/mol |
| IUPAC Name | 4-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-16-10(15)17-9/h1-6H,(H2,15,16,17) |
| Standard InChI Key | OLQCITONQLPHLF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC(=NC=C2)N)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=NC=C2)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine (CAS: 916792-24-0) belongs to the pyrimidine class of heterocyclic compounds. Its structure features a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, an amino group at position 2, and a 4-(trifluoromethyl)phenyl substituent at position 4. The trifluoromethyl group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions .
Key Identifiers:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.20 g/mol |
| CAS Number | 916792-24-0 |
| Synonyms | 2-Amino-4-(4-trifluoromethylphenyl)pyrimidine |
The compound’s planar structure and hydrogen-bonding capacity (PSA: 51.80 Ų) make it suitable for interactions with biological targets, though its exact physicochemical properties, such as melting and boiling points, remain underreported in the literature .
Synthesis and Manufacturing Processes
The synthesis of 4-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine typically involves condensation reactions between pyrimidine precursors and substituted anilines. A patent by WO2010018895A1 outlines a general method for preparing N-phenyl-2-pyrimidine-amine derivatives, which can be adapted for this compound .
Representative Synthetic Route:
-
Condensation Reaction:
-
Reactants: A pyrimidine ester (e.g., ethyl 4-chloropyrimidine-2-carboxylate) and 4-(trifluoromethyl)aniline.
-
Catalyst: A strong base (e.g., potassium tert-butoxide or sodium tert-butoxide).
-
Solvent: Tetrahydrofuran (THF) at low temperatures (-20°C to 5°C).
-
Mechanism: Base-mediated nucleophilic aromatic substitution, where the aniline attacks the electron-deficient pyrimidine ring .
-
-
Purification:
-
The crude product is extracted with organic solvents (e.g., ethyl acetate) and purified via recrystallization or column chromatography.
-
This method achieves yields of 70–90% with high purity, avoiding hazardous reagents and multi-step processes .
| Property | Estimated Value |
|---|---|
| Density | ~1.35 g/cm³ (similar to ) |
| LogP (Partition Coeff.) | 3.33 |
| Vapor Pressure | 0.005 mmHg at 25°C |
| Solubility | Low in water; soluble in THF, DMSO |
The trifluoromethyl group enhances lipid solubility, as reflected in its LogP value, which suggests moderate permeability across biological membranes .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its trifluoromethyl group improves metabolic stability and binding affinity .
Material Science
Fluorinated pyrimidines are explored in organic electronics for their electron-deficient aromatic systems, which enhance charge transport in semiconductors .
Future Perspectives
Future studies should prioritize:
-
Biological Profiling: Screening against cancer cell lines and microbial strains.
-
Process Optimization: Developing greener synthesis routes using flow chemistry or biocatalysts.
-
Structure-Activity Relationships: Modifying substituents to enhance potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume